N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride
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Overview
Description
N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a propyl group attached to a phenoxyethyl acetamide backbone. The hydrochloride form enhances its solubility in water, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-methoxy-4-propylphenol and 2-chloroethyl acetate.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(5-amino-2-methoxyphenoxy)ethyl]acetamide
- **N-[2-(5-amino-4-propylphenoxy)ethyl]acetamide
- **N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]propionamide
Uniqueness
N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its solubility in water as a hydrochloride salt enhances its applicability in various experimental setups.
Properties
IUPAC Name |
N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-4-5-11-8-13(18-3)14(9-12(11)15)19-7-6-16-10(2)17;/h8-9H,4-7,15H2,1-3H3,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODOCUMADIVDRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1N)OCCNC(=O)C)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.